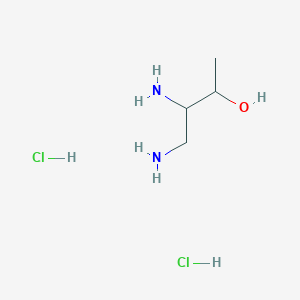
3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride
Vue d'ensemble
Description
3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C14H21Cl2NO . It is offered by several suppliers including Benchchem and Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The average mass of the molecule is 290.229 Da and the monoisotopic mass is 289.100006 Da .Applications De Recherche Scientifique
Metabolic Activity in Obesity
Studies have demonstrated that certain piperidine derivatives can influence metabolic activities, such as reducing food intake and weight gain in obese rats, by increasing free fatty acid concentrations. These effects highlight the compound's potential in researching obesity treatments and metabolic syndrome interventions (Massicot, Steiner, & Godfroid, 1985).
Antimicrobial Activities
Piperidine derivatives have been synthesized and tested for antimicrobial activities against various pathogens, including Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, methicillin-susceptible Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, and Candida albicans. These compounds exhibit moderate antimicrobial effects, suggesting their potential as leads for developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
Crystal and Molecular Structure Analysis
The structural characterization of piperidine derivatives provides essential insights into their physicochemical properties and potential applications in material science. For example, studies have detailed the crystal and molecular structures of various piperidine compounds, offering a foundation for further research on their application in drug design and materials engineering (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Energy Expenditure Activation
Research on piperidine derivatives unrelated to amphetamine has shown potential for increasing energy expenditure by enhancing resting oxygen consumption and mitochondrial oxygen consumption. This mechanism can be explored further for developing treatments targeting metabolic diseases and obesity (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Safety and Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research into compounds like 3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride is likely to continue.
Propriétés
IUPAC Name |
3-(4-chloro-2-propan-2-ylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-10(2)13-8-11(15)5-6-14(13)17-12-4-3-7-16-9-12;/h5-6,8,10,12,16H,3-4,7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKMIHHGVUKTKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-4-fluoro-2-[(1H-imidazol-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B1424494.png)
![Dimethyl[2-(propylamino)ethyl]amine dihydrochloride](/img/structure/B1424496.png)




![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate](/img/structure/B1424505.png)





![4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424514.png)
